molecular formula C12H13N3O2S B2978455 3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea CAS No. 682790-84-7

3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea

Cat. No.: B2978455
CAS No.: 682790-84-7
M. Wt: 263.32
InChI Key: OQCCULIARBDKEF-NTEUORMPSA-N
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Description

3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea typically involves the reaction of furan-2-carbaldehyde with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired thiourea derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Hydrochloric acid or acetic acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions to form different thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan rings and thiourea moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives: These compounds also contain furan rings and exhibit similar chemical properties.

    2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amines: These derivatives share structural similarities and have been studied for their antimicrobial activities.

Uniqueness

3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea is unique due to its specific combination of furan rings and thiourea moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(E)-1-(furan-2-yl)ethylideneamino]-3-(furan-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9(11-5-3-7-17-11)14-15-12(18)13-8-10-4-2-6-16-10/h2-7H,8H2,1H3,(H2,13,15,18)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCCULIARBDKEF-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCC1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCC1=CC=CO1)/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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